molecular formula C7H7Br2N B1610058 2,4-Dibromo-N-methylaniline CAS No. 73557-58-1

2,4-Dibromo-N-methylaniline

Cat. No. B1610058
CAS RN: 73557-58-1
M. Wt: 264.94 g/mol
InChI Key: JZKJYNKHXCSGFX-UHFFFAOYSA-N
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Description

2,4-Dibromo-N-methylaniline is an organic compound with the empirical formula C7H7Br2N. It has a molecular weight of 264.95 . It is used in laboratory chemicals and in the synthesis of substances .


Physical And Chemical Properties Analysis

2,4-Dibromo-N-methylaniline is a solid with a melting point of 44-48 °C . It has a molecular weight of 264.95 g/mol .

Scientific Research Applications

Synthesis of Pharmaceuticals and Fine Chemicals

2,4-Dibromo-N-methylaniline serves as an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its bromine groups are reactive sites for further chemical transformations, making it a valuable compound in organic synthesis. For instance, it can be used in the preparation of specific alkaloids and ferromagnetics. The traditional synthesis of 2,6-dibromoaniline, which shares similar structural characteristics, involves hydrolysis of dibromo-aminobenzene sulfonamide, indicating the potential pathways for utilizing 2,4-Dibromo-N-methylaniline in synthesizing related compounds (Geng Rui-xue, 2004).

Environmental Fate and Analysis

Research into the environmental presence and impact of aromatic amines, which are structurally related to 2,4-Dibromo-N-methylaniline, has shown that these compounds, including their brominated derivatives, can be found in surface waters and may undergo various environmental transformations. The study of such compounds in the Netherlands, for example, involved monitoring aniline and its derivatives in rivers, highlighting the importance of understanding the environmental fate of chemically related compounds (R. Wegman & G. D. Korte, 1981).

Material Science and Polymer Chemistry

2,4-Dibromo-N-methylaniline could potentially influence the field of material science and polymer chemistry. An example of its application can be drawn from studies on related aromatic amines, which have been used to modify the properties of polymers. For instance, derivatives of methylaniline have been utilized in enhancing the solubility and processing characteristics of polyaniline, a conducting polymer. This highlights the potential for 2,4-Dibromo-N-methylaniline to act as a modifying agent or precursor in the synthesis of advanced materials (Dali Yang & B. Mattes, 1999).

Catalysis and Polymerization

The use of aromatic amines in catalysis and polymerization processes is another area of application. For example, derivatives of N-methylaniline have been employed in the synthesis of nickel(II) precatalysts for ethylene polymerization, demonstrating the potential of 2,4-Dibromo-N-methylaniline in catalyzing polymer formation or enhancing polymer properties through structural modifications (Jennifer L. Rhinehart, Nolan E. Mitchell, & B. Long, 2014).

Phytoremediation and Environmental Science

Investigations into the uptake, phytovolatilization, and interconversion of brominated compounds in plants suggest a role for 2,4-Dibromo-N-methylaniline in environmental science and phytoremediation research. Understanding how similar compounds interact with plants can inform strategies for mitigating environmental pollution or for the bioaccumulation and transformation of hazardous substances (Qing Zhang et al., 2020).

properties

IUPAC Name

2,4-dibromo-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKJYNKHXCSGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456298
Record name 2,4-Dibromo-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-N-methylaniline

CAS RN

73557-58-1
Record name 2,4-Dibromo-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibromo-N-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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